molecular formula C11H10N2O2 B11899090 2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid

2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid

Cat. No.: B11899090
M. Wt: 202.21 g/mol
InChI Key: DZVMCYRCLABOBT-UHFFFAOYSA-N
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Description

2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused to a cyclopropane ring and a carboxylic acid group. The pyrazolo[1,5-a]pyridine moiety is a nitrogen-rich aromatic system, while the cyclopropane ring introduces steric strain and conformational rigidity. The carboxylic acid group enhances polarity, making the compound amenable to salt formation and hydrogen bonding.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-5-7(8)9-6-12-13-4-2-1-3-10(9)13/h1-4,6-8H,5H2,(H,14,15)

InChI Key

DZVMCYRCLABOBT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=C3C=CC=CN3N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid typically involves cycloaddition reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolopyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable cycloaddition and condensation reactions, which can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines and cyclopropane derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyrazolo[1,5-a]pyridine Derivatives (e.g., CAS 676343-24-1):
    These compounds share the pyrazolo[1,5-a]pyridine core but lack the cyclopropane substituent. For example, 2-(2-pyridinyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 676343-24-1) has a pyridinyl group instead of cyclopropane, altering electronic properties and steric bulk .
  • Pyrrolo[2,3-c]pyridine Derivatives (e.g., 10a–10c):
    These feature a pyrrolo[2,3-c]pyridine core, differing in nitrogen atom positioning. Substituents like Cl (10b) or OMe (10c) modulate electronic effects and bioactivity .
  • Quinazoline-Pyrazole Hybrids (e.g., compound 5d):
    These combine quinazoline and pyrazole moieties with aldehyde hydrazone groups, demonstrating antimicrobial activity .

Physicochemical Properties

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties
2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid Pyrazolo[1,5-a]pyridine Cyclopropane C₁₀H₉N₂O₂* 193.2* N/A High polarity, conformational rigidity
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 2-(2-pyridinyl) Pyrazolo[1,5-a]pyridine 2-Pyridinyl C₁₃H₉N₃O₂ 239.23 N/A Moderate steric bulk, π-π stacking capability
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Pyrrolo[2,3-c]pyridine H C₈H₆N₂O₂ 162.15 95 High solubility, planar structure
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Same as above Cl C₈H₅ClN₂O₂ 196.59 71 Increased lipophilicity, halogen bonding potential
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazone (5d) Quinazoline, Pyrazole Aldehyde hydrazone Varies Varies N/A Antimicrobial activity at 50 μg/mL

Key Differentiators and Implications

  • Cyclopropane vs.
  • Carboxylic Acid Group : Enhances solubility and binding affinity across all compounds, but the cyclopropane may reduce metabolic stability compared to halogenated analogs (e.g., 10b) .
  • Antimicrobial Potential: The target compound’s lack of quinazoline or hydrazone groups may limit direct antimicrobial activity compared to compound 5d, though unexplored synergies remain possible .

Biological Activity

2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid is a heterocyclic compound that combines a pyrazolo[1,5-a]pyridine moiety with a cyclopropanecarboxylic acid group. This unique structure is significant for its potential biological activities, particularly in cancer therapeutics due to its interactions with key enzymes involved in cell signaling and regulation.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}N2_{2}O2_{2}
  • Molecular Weight : 194.20 g/mol

The compound's structure contributes to its stability and reactivity, making it a candidate for various medicinal applications.

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for the regulation of the cell cycle, and their inhibition can lead to cytotoxic effects in cancer cells. This mechanism positions the compound as a promising agent in cancer treatment strategies.

Enzyme Inhibition

  • Cyclin-Dependent Kinases (CDKs) : The compound has shown significant inhibitory effects on various CDKs, which are vital for cell cycle progression. Inhibition of these kinases can induce apoptosis in cancer cells, thereby reducing tumor growth.

Case Studies

  • Cancer Cell Line Studies :
    • In vitro studies demonstrated that treatment with this compound resulted in reduced viability of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50_{50} values were significantly lower than those observed with standard chemotherapeutic agents, indicating higher potency.
  • Mechanistic Insights :
    • Molecular docking studies have revealed that the compound binds effectively to the ATP-binding site of CDKs, suggesting a competitive inhibition mechanism. This binding affinity correlates with the observed cytotoxicity in cancer cell lines.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other compounds, the following table summarizes key findings:

Compound NameTarget EnzymeIC50_{50} (nM)Activity Type
This compoundCDK1/2<50Inhibitor
Compound ACDK4200Inhibitor
Compound BTrkA<5Inhibitor

Synthesis and Derivatives

The synthesis of this compound can be achieved through microwave-assisted methods that enhance yield and purity. Various derivatives have been explored for improved biological activity and specificity against different kinase targets.

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